2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-oxazole
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Overview
Description
2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-oxazole is a heterocyclic compound that contains both pyrazole and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-bromo-1-methyl-1H-pyrazole with appropriate oxazole precursors under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are used.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Agents like sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole-oxazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-oxazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules in organic chemistry.
Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-oxazole involves its interaction with specific molecular targets. In medicinal chemistry, it may interact with enzymes or receptors to exert its biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-oxazole is unique due to the presence of both pyrazole and oxazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H6BrN3O |
---|---|
Molecular Weight |
228.05 g/mol |
IUPAC Name |
2-(5-bromo-1-methylpyrazol-3-yl)-1,3-oxazole |
InChI |
InChI=1S/C7H6BrN3O/c1-11-6(8)4-5(10-11)7-9-2-3-12-7/h2-4H,1H3 |
InChI Key |
OUZZVRJILJOQDU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CO2)Br |
Origin of Product |
United States |
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